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Compound of Interest

Compound Name: Isopropyl hydrogen sulphate

Cat. No.: B037201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data

associated with the formation of isopropyl hydrogen sulphate. Due to the limited availability

of direct experimental data for certain thermodynamic properties of the product, this guide

combines experimentally determined values with computationally estimated data to offer a

more complete profile. Detailed methodologies for the cited experiments, where available, and

generalized protocols are also provided.

Reaction Overview
Isopropyl hydrogen sulphate ((CH₃)₂CHOSO₃H) is an alkyl sulfate ester typically formed

through the electrophilic addition of sulfuric acid to propene. This reaction is of interest in

various chemical synthesis processes.

Reaction:

C₃H₆ (g) + H₂SO₄ (l) ⇌ (CH₃)₂CHOSO₃H (l)

Thermodynamic Data
The thermodynamic properties of the formation of isopropyl hydrogen sulphate are

summarized below. The data includes experimentally determined enthalpy of reaction and

thermodynamic properties of the reactants obtained from established databases, alongside
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estimated properties for isopropyl hydrogen sulphate calculated using the Joback group

contribution method.

Experimental Data
The sole experimentally determined thermodynamic value found in the literature for the

formation of isopropyl hydrogen sulphate is the enthalpy of reaction.

Table 1: Experimental Enthalpy of Reaction for Isopropyl Hydrogen Sulphate Formation

Parameter Value Units Phase Reference

Enthalpy of

Reaction (ΔrH°)
-38.0 ± 0.8 kJ/mol Liquid

Entelis,

Korovina, et al.,

1960[1]

Thermodynamic Properties of Reactants
The following table presents the standard thermodynamic properties of the reactants, propene

and sulfuric acid, which are essential for thermodynamic calculations.

Table 2: Standard Thermodynamic Properties of Reactants (at 298.15 K and 1 bar)

Compoun
d

Formula Phase
ΔfH°
(kJ/mol)

ΔfG°
(kJ/mol)

S°
(J/mol·K)

Source

Propene C₃H₆ Gas 20.41 62.72 267.05
NIST

WebBook

Sulfuric

Acid
H₂SO₄ Liquid -813.99 -690.00 156.9

NIST

WebBook

Estimated Thermodynamic Properties of Isopropyl
Hydrogen Sulphate
Direct experimental data for the standard enthalpy of formation (ΔfH°), standard Gibbs free

energy of formation (ΔfG°), and standard molar entropy (S°) of isopropyl hydrogen sulphate
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are not readily available in the literature. Therefore, these properties have been estimated

using the Joback group contribution method.[2]

Disclaimer: The Joback method is an estimation technique and the provided values may have a

degree of inaccuracy. They should be used with an understanding of this limitation. The group

contribution for the sulfate ester group (-OSO2O- as part of a larger structure) is not commonly

tabulated and has been estimated based on contributions for similar sulfur-oxygen functional

groups, which may increase the uncertainty of the results.

Table 3: Estimated Thermodynamic Properties of Isopropyl Hydrogen Sulphate (at 298.15 K)

Parameter Estimated Value Units

Standard Enthalpy of

Formation (ΔfH°)
-831.58 kJ/mol

Standard Gibbs Free Energy

of Formation (ΔfG°)
-665.28 kJ/mol

Standard Molar Entropy (S°) 358.93 J/mol·K

Experimental Protocols
Determination of Enthalpy of Reaction (Specific)
The experimental value for the enthalpy of reaction cited from Entelis, Korovina, et al. (1960)

was determined for the absorption of propylene into a sulfuric acid-water system.[1]

Unfortunately, the full text of this publication, originally in Russian, is not widely accessible,

preventing a detailed reproduction of the specific experimental protocol used. The method is

cited as "Eqk," suggesting it was derived from equilibrium measurements at different

temperatures.

Generalized Calorimetric Protocol for Gas-Liquid
Reaction
A generalized experimental protocol for determining the enthalpy of a gas-liquid reaction, such

as the formation of isopropyl hydrogen sulphate, using a reaction calorimeter is outlined

below.
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Objective: To measure the heat evolved or absorbed during the reaction of propene gas with

liquid sulfuric acid to determine the enthalpy of reaction (ΔrH°).

Apparatus:

Reaction Calorimeter: A well-insulated vessel equipped with a stirrer, temperature probe

(e.g., a high-precision thermistor or platinum resistance thermometer), a gas inlet tube, and a

system for calibrating the heat capacity of the calorimeter.

Gas Flow Control: A mass flow controller to accurately measure and control the flow rate of

propene gas.

Thermostatting System: A circulating bath to maintain the initial temperature of the

calorimeter and reactants.

Data Acquisition System: To record temperature and gas flow data over time.

Procedure:

Calorimeter Calibration:

The heat capacity of the calorimeter containing a known mass of sulfuric acid is

determined. This is typically done by electrical calibration, where a known amount of

electrical energy is supplied by a heater immersed in the liquid, and the resulting

temperature rise is measured.

Reaction Measurement:

A precise mass of concentrated sulfuric acid is placed in the reaction calorimeter.

The calorimeter is brought to the desired initial temperature (e.g., 298.15 K) using the

thermostatting system.

Once the temperature is stable, the data acquisition system is started to record the

baseline temperature.

Propene gas is introduced into the sulfuric acid through the gas inlet tube at a constant,

known flow rate. The gas should be bubbled through the liquid to ensure good mixing and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction.

The temperature of the reaction mixture is continuously recorded. The reaction is

exothermic, so a temperature increase is expected.

The flow of propene is stopped after a sufficient amount has been added to produce a

measurable temperature change, ensuring that propene is the limiting reactant.

The temperature is monitored until it reaches a maximum and then starts to cool.

Data Analysis:

The total heat evolved (q_total) during the reaction is calculated from the observed

temperature change (ΔT), the mass of the solution, the specific heat capacity of the

solution, and the heat capacity of the calorimeter.

Corrections for heat loss to the surroundings during the reaction are applied, often by

extrapolating the cooling curve back to the time of mixing.

The number of moles of propene reacted is calculated from the flow rate and the duration

of the gas addition.

The enthalpy of reaction (ΔrH°) is then calculated by dividing the total corrected heat

evolved by the number of moles of the limiting reactant (propene).

Diagrams
Reaction Pathway for Isopropyl Hydrogen Sulphate
Formation
The following diagram illustrates the formation of isopropyl hydrogen sulphate from propene

and sulfuric acid.
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Caption: Formation of Isopropyl Hydrogen Sulphate.

Logical Relationship of Thermodynamic Data
This diagram shows the logical flow for determining the Gibbs free energy of reaction from

enthalpy and entropy data.

Enthalpy of Reaction
(ΔrH°)

(Experimental or Calculated)

Gibbs Free Energy of Reaction
(ΔrG°)

ΔrG° = ΔrH° - TΔrS°

Entropy of Reaction
(ΔrS°)

(Calculated from S° values)
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Caption: Calculation of Gibbs Free Energy of Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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